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Compound of Interest

Compound Name: 4-(o-Tolylthio)butan-2-one

Cat. No.: B15327070 Get Quote

An In-depth Technical Guide on 4-(o-
Tolylthio)butan-2-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight,

and predicted spectroscopic properties of 4-(o-Tolylthio)butan-2-one. It also includes a

detailed, adaptable experimental protocol for its synthesis based on established methodologies

for analogous compounds.

Molecular Structure and Properties
4-(o-Tolylthio)butan-2-one is a thioether and ketone derivative. Its structure consists of a

butan-2-one backbone with an o-tolylthio group attached at the 4-position. The molecular

formula is C₁₁H₁₄OS.

Table 1: Molecular Properties of 4-(o-Tolylthio)butan-2-one

Property Value

Molecular Formula C₁₁H₁₄OS

Molecular Weight 194.29 g/mol

IUPAC Name 4-(2-Methylphenylthio)butan-2-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15327070?utm_src=pdf-interest
https://www.benchchem.com/product/b15327070?utm_src=pdf-body
https://www.benchchem.com/product/b15327070?utm_src=pdf-body
https://www.benchchem.com/product/b15327070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15327070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectroscopic Data
While specific experimental data for 4-(o-Tolylthio)butan-2-one is not readily available in the

literature, the expected spectroscopic characteristics can be predicted based on the analysis of

its functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 4-(o-Tolylthio)butan-2-one

Technique Expected Peaks/Signals

¹H NMR

Aromatic protons (o-tolyl group): ~7.0-7.4 ppm

(multiplet, 4H). Methylene protons adjacent to

sulfur (-S-CH₂-): ~3.0-3.3 ppm (triplet).

Methylene protons adjacent to carbonyl (-CH₂-

C=O): ~2.7-2.9 ppm (triplet). Methyl protons of

the tolyl group (Ar-CH₃): ~2.3-2.5 ppm (singlet).

Methyl protons of the ketone (-C(=O)-CH₃):

~2.1-2.3 ppm (singlet).

¹³C NMR

Carbonyl carbon (C=O): ~205-210 ppm.

Aromatic carbons: ~125-140 ppm. Carbon

adjacent to sulfur (-S-CH₂-): ~30-40 ppm.

Carbon adjacent to carbonyl (-CH₂-C=O): ~40-

50 ppm. Methyl carbon of the tolyl group (Ar-

CH₃): ~20-25 ppm. Methyl carbon of the ketone

(-C(=O)-CH₃): ~28-32 ppm.

IR

Strong C=O stretch: ~1715 cm⁻¹. C-H stretches

(aromatic and aliphatic): ~2850-3100 cm⁻¹. C=C

stretches (aromatic): ~1450-1600 cm⁻¹. C-S

stretch: ~600-800 cm⁻¹ (often weak).

Mass Spec

Molecular ion peak (M⁺) at m/z = 194.

Fragmentation patterns would likely involve

cleavage alpha to the carbonyl group and

cleavage of the C-S bond.
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Experimental Protocol: Synthesis of 4-(o-
Tolylthio)butan-2-one
The following is a detailed protocol for the synthesis of 4-(o-Tolylthio)butan-2-one, adapted

from established methods for the synthesis of similar aryl thioethers. The primary method for

forming the thioether bond is the reaction of a thiol with an alkyl halide in the presence of a

base.

Reaction Scheme:

o-Thiocresol + 4-Chlorobutan-2-one → 4-(o-Tolylthio)butan-2-one

Materials and Reagents:

o-Thiocresol

4-Chlorobutan-2-one

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

Acetone or Acetonitrile (solvent)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Magnetic stirrer and stir bar

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve o-thiocresol (1.0 equivalent) in acetone or acetonitrile.

Base Addition: Add potassium carbonate (1.5 equivalents) or an equivalent amount of

another suitable base to the solution. Stir the mixture at room temperature for 15-20 minutes

to form the thiolate.

Addition of Alkyl Halide: Add 4-chlorobutan-2-one (1.1 equivalents) dropwise to the stirring

mixture.

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up:

After the reaction is complete, cool the mixture to room temperature and filter to remove

the inorganic salts.

Concentrate the filtrate using a rotary evaporator to remove the solvent.

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification:

Filter to remove the drying agent and concentrate the organic solution under reduced

pressure to obtain the crude product.

The crude product can be purified by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent to yield pure 4-(o-Tolylthio)butan-2-one.

Visualization of Key Information
The following diagram illustrates the key identifying information for 4-(o-Tolylthio)butan-2-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15327070?utm_src=pdf-body
https://www.benchchem.com/product/b15327070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15327070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifiers Predicted Spectroscopic Data

4-(o-Tolylthio)butan-2-one

C₁₁H₁₄OS

194.29 g/mol

IUPAC Name 4-(2-Methylphenylthio)butan-2-one

is identified by

¹H & ¹³C NMR

Key chemical shifts for aromatic, methylene, and methyl protons/carbons

is characterized by

IR

Strong C=O stretch at ~1715 cm⁻¹

is characterized by

Mass Spec

M⁺ at m/z = 194

is characterized by

Click to download full resolution via product page

Caption: Key identifiers and predicted spectroscopic data for 4-(o-Tolylthio)butan-2-one.

To cite this document: BenchChem. [Molecular structure and weight of 4-(o-Tolylthio)butan-2-
one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15327070#molecular-structure-and-weight-of-4-o-
tolylthio-butan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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